3-(1,3,2-Dioxaborinan-2-yl)pyridine
Overview
Description
The compound 3-(1,3,2-Dioxaborinan-2-yl)pyridine is a synthetic intermediate that features a borate ester group and a nitrogen-containing heterocycle. It is relevant in the context of heterocyclic chemistry and has potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, a compound with a similar dioxaborolan-2-yl group was synthesized using nucleophilic substitution and Suzuki reactions, as detailed in the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Another related heterocyclic system containing a dioxaborinine ring was prepared from a reaction involving arylboronic acid derivatives .
Molecular Structure Analysis
The molecular structure of compounds with the dioxaborolan-2-yl group has been characterized using various techniques, including single-crystal X-ray diffraction and spectroscopic methods such as MS, 1H NMR, and 13C NMR . The optimized crystal structure and conformational analysis have been performed using DFT calculations, providing insights into the geometric parameters and electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of pyridin-2-ylboron derivatives has been studied, revealing differences in chemical reactivity and stability between regioisomers. These differences have been attributed to the orientation of the dioxaborolane ring and the bond angles of the BO2 group, as well as the distribution of the HOMO and LUMO .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the dioxaborolan-2-yl group have been explored through various analyses. The vibrational spectral studies, including infrared spectrum analysis, provide information on the characteristic absorption bands, which are crucial for understanding the compound's reactivity and interactions . Additionally, the Hirshfeld analysis and MEP (molecular electrostatic potential) studies contribute to the understanding of the intermolecular interactions and electronic properties .
Scientific Research Applications
Molecular Structure and Conformational Analysis
- Molecular Structure Determination : The molecular structure and conformational preference of compounds related to 3-(1,3,2-Dioxaborinan-2-yl)pyridine, such as 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane, have been analyzed using X-ray diffraction and NMR spectroscopy. These studies aid in understanding the structural aspects of similar compounds (Khaibullina et al., 2015).
Chemistry and Applications of Pyridine Derivatives
- Synthesis of Pyridine Derivatives : Advances in the chemistry of pyridine derivatives, including their synthesis and applications in areas such as spin-crossover switches, biomedical sensors, and catalysis, have been significant. This includes the development of functional materials using pyridine derivatives (Halcrow, 2014).
- Optoelectronic Properties : Research into phenylimidazo[1,5-a]pyridine-containing small molecules, closely related to 3-(1,3,2-Dioxaborinan-2-yl)pyridine, has explored their optoelectronic and charge transfer properties. These studies are crucial for the development of organic semiconductor devices (Irfan et al., 2019).
Complex Chemistry and Coordination
- Coordination Chemistry : Derivatives of pyridine have been used as ligands in complex chemistry, with applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
Boronic Acid and Suzuki Coupling
- Boronic Acid Synthesis : The synthesis of 3-Pyridylboronic acid and its application in Suzuki coupling to prepare other pyridine derivatives demonstrates the versatility of pyridine-based compounds in organic synthesis (Li et al., 2005).
Excited States and Emission Properties
- Excited State Characterization : Studies on Ir(III)-based heteroleptic complexes with pyridine derivatives have provided insights into their excited-states properties, which are essential for applications in materials science (Avilov et al., 2007).
Spin State Chemistry
- Spin State Analysis : Research on iron(II)/dipyrazolylpyridine complexes has yielded new insights into their spin-state behavior, a key aspect in materials science and magnetic applications (Cook et al., 2015).
Phosphorescent Organic Light-Emitting Diodes (OLEDs)
- OLED Applications : 3-(1H-Pyrazol-1-yl)pyridine, a compound similar to 3-(1,3,2-Dioxaborinan-2-yl)pyridine, has been used in the development of bipolar host materials for high-efficiency blue, green, and white phosphorescent OLEDs (Li et al., 2016).
Safety And Hazards
The safety data sheet for “3-Pyridineboronic acid 1,3-propanediol ester” indicates that it is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures such as moving the person to fresh air, washing off the substance with soap and water, flushing eyes with water, or rinsing the mouth with water are recommended .
properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUZNOFTKGDLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400729 | |
Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,2-Dioxaborinan-2-yl)pyridine | |
CAS RN |
131534-65-1 | |
Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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